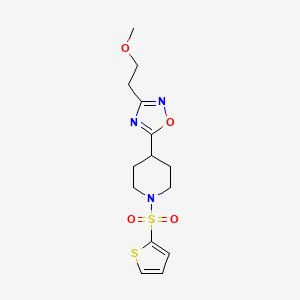
3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a 1,2,4-oxadiazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of a methoxyethyl group and a thiophen-2-ylsulfonyl group attached to the piperidin-4-yl moiety adds to its chemical complexity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the core 1,2,4-oxadiazole ring This can be achieved through cyclization reactions involving hydrazine and carboxylic acids or their derivatives
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted oxadiazoles or derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: The compound's unique structure may offer new avenues for drug discovery and development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit certain enzymes involved in oxidative stress pathways, thereby reducing inflammation and cellular damage.
Comparación Con Compuestos Similares
4-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
3-(2-Methoxyethyl)-5-(1-(benzenesulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
3-(2-Methoxyethyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole
Uniqueness: The uniqueness of 3-(2-Methoxyethyl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole lies in its specific structural features, such as the presence of the thiophen-2-ylsulfonyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-20-9-6-12-15-14(21-16-12)11-4-7-17(8-5-11)23(18,19)13-3-2-10-22-13/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPCBICSZXQKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














